Product packaging for Kazinol S(Cat. No.:)

Kazinol S

Cat. No.: B10849782
M. Wt: 480.6 g/mol
InChI Key: YTBAFGRFSDPCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kazinol S is a natural isoprenylated flavan with the molecular formula C30H40O5, sourced from plants of the Broussonetia genus, such as Broussonetia papyrifera (paper mulberry) . This plant family has a rich history in traditional medicine and is known for producing a diverse array of bioactive compounds, including prenylated flavonoids and 1,3-diphenylpropanes to which the kazinols belong . While specific clinical applications are not established, compounds within the kazinol family, such as Kazinol B and Kazinol A, have demonstrated significant research interest in scientific literature for various bioactivities. These activities, exhibited by structural analogues, include potential cytotoxic effects against cancer cell lines, stimulation of respiratory burst in immune cells, and anti-inflammatory properties . Research on related compounds suggests this compound may offer a valuable tool for investigating cellular mechanisms related to oxidative stress, cell proliferation, and immune response . The compound is provided for research applications only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O5 B10849782 Kazinol S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40O5

Molecular Weight

480.6 g/mol

IUPAC Name

5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3-[(3,3-dimethyloxiran-2-yl)methyl]-4-(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C30H40O5/c1-8-29(4,5)23-14-20(24(31)17-25(23)32)11-9-10-19-15-26(33)28(34)22(16-27-30(6,7)35-27)21(19)13-12-18(2)3/h8,12,14-15,17,27,31-34H,1,9-11,13,16H2,2-7H3

InChI Key

YTBAFGRFSDPCBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC3C(O3)(C)C)C

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Kazinol S

Comprehensive Spectroscopic Characterization of Kazinol S

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

While techniques like NMR spectroscopy can reveal the connectivity and relative stereochemistry of a molecule, determining its absolute three-dimensional arrangement requires chiroptical methods. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light.

For a molecule like this compound, which possesses stereogenic centers, its CD spectrum will exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to its electronic transitions. By comparing the experimentally obtained CD spectrum of this compound with that of structurally related compounds of known absolute configuration, or with spectra predicted by quantum chemical calculations, the absolute stereochemistry of its chiral centers can be unequivocally assigned.

Similarly, Optical Rotatory Dispersion, which measures the change in optical rotation with wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is highly sensitive to the stereochemistry of the molecule.

While specific CD and ORD data for this compound are not widely published in readily accessible literature, the general approach for its absolute configuration determination would follow these established principles. The analysis would focus on the electronic transitions of the chromophores present in the this compound structure, such as the aromatic rings.

Chemoenzymatic and Total Synthetic Strategies for this compound and Its Analogues

The limited availability of this compound from its natural source, Broussonetia kazinoki, necessitates the development of efficient synthetic routes to enable further biological evaluation and the exploration of structure-activity relationships. Both chemoenzymatic and total synthesis approaches offer pathways to this important molecule and its derivatives.

Chemoenzymatic Synthesis: This approach combines the precision of enzymatic catalysis with the versatility of traditional organic synthesis. For a molecule like this compound, enzymes could be employed for key stereoselective steps, such as the introduction of hydroxyl groups or the formation of specific stereocenters. Given that this compound is a prenylated flavonoid derivative, prenyltransferase enzymes could potentially be used to attach the prenyl group to a flavonoid precursor with high regioselectivity and stereoselectivity. This biocatalytic step would mimic the natural biosynthetic pathway and could offer a more efficient and environmentally friendly alternative to purely chemical methods. Research in the chemoenzymatic synthesis of various prenylated flavonoids is an active area, and these methodologies could be adapted for the synthesis of this compound.

Total Synthesis: A total synthesis approach aims to construct the target molecule from simple, commercially available starting materials. For this compound, a plausible retrosynthetic analysis would involve disconnecting the 1,3-diphenylpropane (B92013) backbone. Key reactions in the forward synthesis would likely include:

Formation of the Carbon Skeleton: Strategies for constructing the 1,3-diphenylpropane core often involve Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by reduction of the double bond and the carbonyl group. Other methods include aldol (B89426) condensations or coupling reactions to link the two aromatic rings via a three-carbon chain.

Introduction of Substituents: The hydroxyl and prenyl groups on the aromatic rings would be introduced at appropriate stages of the synthesis. Prenylation can be achieved through electrophilic substitution using a prenyl halide in the presence of a Lewis acid.

Control of Stereochemistry: For a stereocontrolled synthesis, asymmetric reactions would be employed to establish the correct configuration at the chiral centers. This could involve the use of chiral catalysts, auxiliaries, or starting materials.

The synthesis of various 1,3-diphenylpropane natural products has been reported in the literature, providing a toolbox of reactions and strategies that could be applied to the total synthesis of this compound and its analogues. These synthetic efforts are crucial for producing sufficient quantities of the compound for further research and for creating novel derivatives with potentially enhanced biological properties.

Biosynthetic Investigations of Kazinol S

Overview of Flavonoid and Diphenylpropane Biosynthetic Pathways in Plants, with a Focus on Broussonetia Species

The biosynthesis of Kazinol S is rooted in the well-established phenylpropanoid pathway, which serves as the entry point for the formation of thousands of specialized metabolites in plants, including flavonoids. mdpi.comnih.gov This pathway begins with the amino acid L-phenylalanine, which is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . japsonline.com A subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) and activation by 4-coumarate:CoA ligase (4CL) yields the key intermediate, 4-coumaroyl-CoA. japsonline.commdpi.com

This activated molecule is the primary precursor for flavonoid biosynthesis. mdpi.com The first committed step is catalyzed by chalcone (B49325) synthase (CHS) , which orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 chalcone backbone, such as naringenin (B18129) chalcone. nih.govmdpi.com This chalcone is then cyclized by chalcone isomerase (CHI) to produce a flavanone (B1672756), typically naringenin. nih.govmdpi.com

From the central flavanone intermediate, the pathway branches out to create the vast diversity of flavonoid structures. mdpi.com For the synthesis of a flavan (B184786) like this compound, the flavanone would undergo further enzymatic modifications, including reductions. Broussonetia species, including B. kazinoki and B. papyrifera, are particularly rich sources of a diverse array of flavonoids, many of which are prenylated, indicating a highly active flavonoid pathway within the genus. nih.govmdpi.com

In addition to flavonoids, Broussonetia species are known to produce 1,3-diphenylpropanes. mdpi.com While the biosynthetic pathway for these compounds is less clearly defined than that for flavonoids, they share precursors from the phenylpropanoid pathway. It is hypothesized that their C6-C3-C6 skeleton is also derived from intermediates like 4-coumaroyl-CoA and malonyl-CoA, though through a different series of condensation and reduction reactions than those leading to flavonoids.

Elucidation of Proposed Enzymatic Steps in this compound Biosynthesis

While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a plausible sequence of enzymatic reactions can be proposed based on the known biosynthesis of related prenylated flavonoids. nih.gov The formation of this compound likely proceeds through the following key steps:

Flavanone Formation : The pathway initiates with the production of a flavanone core, such as naringenin, as described in the general flavonoid pathway.

Reduction to a Flavan : The flavanone intermediate must be reduced to form the flavan backbone. This likely involves the sequential action of reductases. For instance, dihydroflavonol 4-reductase (DFR) could reduce a dihydroflavonol intermediate, followed by further reductions to remove hydroxyl groups and the ketone function, ultimately yielding the flavan structure.

Prenylation : A crucial step in the biosynthesis of this compound is the attachment of prenyl groups to the flavan skeleton. This reaction is catalyzed by prenyltransferases (PTs) . researchgate.netfrontiersin.org These enzymes transfer a dimethylallyl diphosphate (B83284) (DMAPP) or a geranyl diphosphate (GPP) moiety from the terpenoid pathway to specific positions on the flavonoid ring. mdpi.com The structure of this compound suggests at least two separate prenylation events. Most plant flavonoid prenyltransferases are membrane-bound enzymes and exhibit specificity for both the flavonoid acceptor and the position of prenylation. nih.gov

Hydroxylation and Other Modifications : The final structure of this compound features specific hydroxylation patterns. These hydroxylations are typically catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups onto the aromatic rings with high regioselectivity. The precise order of these reduction, prenylation, and hydroxylation steps is currently unknown and may vary.

The proposed pathway highlights the interplay between the phenylpropanoid, flavonoid, and terpenoid pathways to construct the complex this compound molecule.

Genetic Characterization of Biosynthetic Gene Clusters Related to this compound Precursors

In many plants, the genes encoding the enzymes for a specific metabolic pathway are located in close proximity on a chromosome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation and inheritance of the entire pathway. While a specific BGC for this compound has not yet been identified and characterized in Broussonetia, the existence of such a cluster is plausible.

Based on the proposed biosynthetic pathway, a hypothetical this compound gene cluster would be expected to contain genes encoding:

Core flavonoid pathway enzymes (e.g., CHS , CHI ).

Enzymes for modifying the flavanone core (e.g., reductases , P450s ).

One or more prenyltransferase (PT) genes responsible for attaching the characteristic side chains.

The identification of such a cluster would be a significant step toward understanding the evolution of this pathway and would provide a powerful tool for biotechnological production of this compound. While genome-wide analyses in the broader Moraceae family have identified numerous genes related to flavonoid biosynthesis, they have not yet been resolved into a specific BGC for kazinol-type compounds. japsonline.comsemanticscholar.org Further genomic investigation of Broussonetia kazinoki is required to determine if the genes for this compound biosynthesis are physically clustered.

Transcriptomic and Proteomic Analyses to Identify Biosynthetic Enzymes in Broussonetia kazinoki

Transcriptomic analysis, which involves sequencing all expressed genes (unigenes) in a particular tissue, has proven to be a valuable tool for identifying candidate genes involved in specialized metabolic pathways. Several transcriptomic studies on Broussonetia species have provided a catalog of genes expressed in tissues known to accumulate flavonoids. nih.govfrontiersin.orgnih.gov

A comprehensive transcriptomic analysis of a hybrid of Broussonetia kazinoki and Broussonetia papyrifera identified a large number of unigenes. plos.orgsemanticscholar.org By comparing these sequences to known genes in public databases, researchers have mapped numerous unigenes to the flavonoid biosynthesis pathway. plos.org These analyses have successfully identified transcripts encoding nearly all the key enzymes required to produce the flavonoid precursors of this compound.

The table below summarizes some of the key enzyme-encoding unigenes identified through transcriptomic studies in Broussonetia that are relevant to the biosynthesis of this compound precursors.

EnzymeAbbreviationPutative Function in this compound Biosynthesis
Phenylalanine ammonia-lyase PALCatalyzes the first step in the phenylpropanoid pathway.
Cinnamate 4-hydroxylase C4HHydroxylates cinnamic acid to form 4-coumaric acid.
4-Coumarate:CoA ligase 4CLActivates 4-coumaric acid to 4-coumaroyl-CoA.
Chalcone synthase CHSThe first committed enzyme of the flavonoid pathway; forms the chalcone backbone.
Chalcone isomerase CHIIsomerizes the chalcone into a flavanone.
Flavanone 3-hydroxylase F3HHydroxylates flavanones to produce dihydroflavonols.
Dihydroflavonol 4-reductase DFRReduces dihydroflavonols, a step towards flavan formation.

These transcriptomic datasets provide a foundational resource for future research. By identifying candidate genes, scientists can now proceed with functional characterization—expressing these genes in microbial or plant systems to confirm their enzymatic activity and their precise role in the construction of this compound. While proteomic studies have been less common, the transcriptomic data strongly supports the active expression of the flavonoid biosynthetic machinery in Broussonetia kazinoki.

Molecular Mechanisms of Action of Kazinol S in Cellular and Biochemical Systems

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin (B1238610). These steps involve the hydroxylation of L-tyrosine (monophenolase activity) and the subsequent oxidation of L-DOPA (diphenolase activity) to form o-quinones, which polymerize to melanin. researchgate.netresearchgate.netbrieflands.com Kazinol S has been identified as an inhibitor of both these enzymatic activities. researchgate.netnih.gov

Kinetics of Monophenolase Inhibition by this compound

Studies have demonstrated that this compound inhibits the monophenolase activity of tyrosinase. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 value for monophenolase inhibition is 17.9 µM. researchgate.netnih.gov Kinetic analysis using methods such as Lineweaver-Burk or Dixon plots can reveal the nature of the inhibition. Research indicates that this compound acts as a competitive inhibitor of monophenolase activity. nih.gov Competitive inhibition occurs when the inhibitor binds reversibly to the same active site as the substrate, thereby competing with the substrate for binding.

Kinetics of Diphenolase Inhibition by this compound

This compound also significantly inhibits the diphenolase activity of tyrosinase. The IC50 value for this compound against diphenolase activity has been determined to be 26.9 µM. researchgate.netnih.gov Kinetic studies have further characterized the mechanism of this inhibition. This compound, along with other active compounds from Broussonetia kazinoki, exhibits simple reversible slow-binding inhibition against diphenolase. researchgate.netnih.gov

Reversible Slow-Binding Inhibition Characteristics

The classification of this compound as a simple reversible slow-binding inhibitor of tyrosinase diphenolase activity highlights a specific kinetic profile. researchgate.netnih.gov Reversible inhibition implies that the enzyme's activity can be restored upon removal of the inhibitor. Slow-binding inhibition is characterized by a time-dependent onset of inhibition, where the initial interaction between the enzyme and inhibitor is followed by a slower step, such as a conformational change in the enzyme-inhibitor complex, leading to a tighter binding and increased inhibition over time. mdpi.comresearchgate.net This contrasts with rapid equilibrium inhibitors, where binding is instantaneous.

Molecular Interactions with Tyrosinase Active Site Residues

While specific, detailed molecular interaction studies (e.g., using molecular docking) focusing exclusively on this compound were not extensively found, research on the inhibition of tyrosinase by other compounds, including related flavonoids and polyphenols, provides a basis for understanding potential binding mechanisms. Tyrosinase's active site contains binuclear copper ions essential for its catalytic function. ukm.edu.myacs.orggenominfo.orgajol.info Inhibitors can exert their effects by chelating these copper ions or by interacting with amino acid residues within or near the active site. ukm.edu.myacs.orggenominfo.orgmdpi.commdpi.comnih.govajol.info Given that this compound is a competitive inhibitor of monophenolase, it is likely to interact directly with the active site, potentially involving interactions with the copper ions or residues critical for substrate binding. nih.govukm.edu.myacs.orggenominfo.orgajol.info The slow-binding nature of its diphenolase inhibition suggests that its interaction might involve an initial binding event followed by a rearrangement or induced fit within the enzyme-inhibitor complex. researchgate.netnih.govmdpi.com Common interacting residues in tyrosinase for various inhibitors include histidines, asparagines, and valines near the copper centers. genominfo.orgmdpi.comajol.info

Cellular Signaling Pathway Modulation (Inference from related Kazinols)

Direct evidence regarding the modulation of specific cellular signaling pathways by this compound is limited in the searched literature. However, studies on structurally related kazinols isolated from Broussonetia kazinoki, such as Kazinol U and Kazinol B, have revealed their influence on various intracellular signaling cascades. Inferences regarding potential signaling effects of this compound can be drawn from these findings, acknowledging that structural variations among kazinols can lead to differing biological activities.

AMP-Activated Protein Kinase (AMPK) Activation and Downstream Cascades

Research on Kazinol U has demonstrated its ability to induce the phosphorylation and activation of AMP-Activated Protein Kinase (AMPK). mdpi.comnih.govnih.govmedchemexpress.comresearchgate.net AMPK is a critical cellular energy sensor that regulates a wide array of downstream pathways involved in metabolism, cell growth, and survival. spandidos-publications.comtandfonline.com Activation of AMPK by Kazinol U has been linked to the downregulation of microphthalmia-associated transcription factor (MITF), a key transcription factor controlling the expression of melanogenic enzymes, including tyrosinase, Tyrp1, and Tyrp2. mdpi.comnih.govnih.govresearchgate.net This suggests that Kazinol U's anti-melanogenic effect is mediated, at least in part, through the AMPK-MITF signaling axis. mdpi.comnih.govnih.govresearchgate.net

Similarly, Kazinol B has been reported to activate AMPK, contributing to its effects on insulin (B600854) sensitivity and cardioprotection. spandidos-publications.comnih.govtandfonline.commedchemexpress.com Kazinol C also strongly induces AMPK phosphorylation and impacts cancer cell behavior. spandidos-publications.comnih.gov Given these findings for related kazinols, it is plausible that this compound may also have the capacity to modulate AMPK signaling. However, experimental studies specifically investigating the effects of this compound on AMPK activation and its downstream targets are necessary to confirm this potential mechanism and understand its biological consequences.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a wide range of stimuli, regulating processes like cell proliferation, differentiation, and apoptosis. While direct studies specifically detailing this compound's crosstalk with the MAPK pathway were not prominently found in the search results, related research indicates that various compounds can influence this pathway. For instance, activation of certain receptors can trigger signaling cascades crucial in cancer biology, notably the MAPK/ERK pathway. wikipedia.org Inhibitors targeting components of the MAPK pathway, such as ERK1 and ERK2, are being investigated for their potential antineoplastic activity by preventing the activation of MAPK/ERK-mediated signal transduction. nih.gov Other studies highlight the involvement of the MAPK pathway in cellular processes like toxicity and oxidative stress. kribb.re.kr The PI3K/Akt and MAPK pathways are also implicated in diseases like rheumatoid arthritis. researchgate.net

Nuclear Factor Kappa B (NF-κB) Pathway Modulation and Nitric Oxide (NO) Synthesis Inhibition

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Modulation of this pathway is a common mechanism for anti-inflammatory agents. Research suggests that activation of the Nrf2 pathway can inhibit NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines and mediators such as nitric oxide (NO). dovepress.com While direct evidence for this compound specifically modulating the NF-κB pathway and inhibiting NO synthesis was not explicitly detailed in the search results, the interplay between Nrf2 and NF-κB pathways is a known mechanism for influencing inflammation and NO production. dovepress.comfrontiersin.org Heme oxygenase-1 (HO-1), a downstream target of Nrf2, is also known to be involved in anti-inflammatory processes and can prevent the binding of p65, a subunit of NF-κB, to DNA. frontiersin.orgfrontiersin.org

Akt/mTOR Signaling Pathway Involvement

The Akt/mTOR signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. wikipathways.orgmdpi.com Hyperactivation of the Akt protein and alterations in the PI3K/Akt pathway are frequently associated with tumor progression and can contribute to resistance to chemotherapeutic drugs. mdpi.com Inhibitors targeting Akt, such as allosteric Akt inhibitors, are being developed to inhibit the PI3K/Akt signaling pathway, potentially leading to the inhibition of tumor cell proliferation and the induction of apoptosis. nih.gov While the search results did not provide specific data on this compound's direct involvement with the Akt/mTOR pathway, studies on other compounds highlight the significance of this pathway as a therapeutic target in various diseases, including cancer. proquest.comresearchgate.netresearchgate.net Activation of cAMP/Epac signaling has also been shown to activate the PI3K/Akt signaling pathway in various cell types. frontiersin.org

Nrf2/ARE/HO-1 Pathway Activation and Antioxidant Responses

The Nrf2/ARE/HO-1 pathway is a primary defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes. dovepress.commdpi.comnih.gov Under conditions of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), activating the transcription of genes like Heme Oxygenase-1 (HO-1). dovepress.comfrontiersin.orgmdpi.comnih.gov HO-1 plays a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and is essential for anti-inflammatory, antioxidant, and anti-apoptotic functions. dovepress.comfrontiersin.org Activation of the Nrf2/HO-1 pathway is considered a promising therapeutic strategy for conditions associated with oxidative stress and inflammation. dovepress.comaging-us.comresearchgate.net While direct evidence for this compound activating this specific pathway was not found, the activation of Nrf2-keap1/HO-1 accompanied by increased antioxidant activities is a known mechanism for some compounds. scispace.com

Interactions with Specific Biomolecular Targets (Inference from related Kazinols)

Based on research conducted on related Kazinol compounds, inferences can be made regarding the potential interactions of this compound with specific biomolecular targets, particularly viral proteases and enzymes involved in immune regulation.

Main Protease (Mpro) of Viral Pathogens: Binding Affinity and Inhibition Profiles

The Main protease (Mpro), also known as 3CLpro, is a crucial enzyme in the replication cycle of coronaviruses, including SARS-CoV-2, making it a significant target for antiviral drug development. capes.gov.brnih.govmdpi.comdthujs.vn Studies on other Kazinol derivatives have indicated their potential to inhibit viral Mpro. For instance, Kazinol F, a polyphenol from Broussonetia papyrifera, has been identified as an effective Mpro inhibitor. medchemexpress.commedchemexpress.com Kazinol F has shown interaction with the catalytic residues (His41 and Cys145) of Mpro and exhibited good binding affinity in computational studies. capes.gov.brnih.govmedchemexpress.commedchemexpress.com The binding affinity reported for Kazinol F was -8.1 kcal/mol. medchemexpress.commedchemexpress.com Other polyphenols from Broussonetia papyrifera, including Kazinol F and Kazinol J, have shown good binding affinity to SARS CoV-2 Mpro, ranging from -7.6 to -8.2 kcal/mol, and demonstrated interaction with the catalytic residues. capes.gov.brnih.gov Molecular dynamic simulations have suggested that complexes of Mpro with these polyphenols are more stable than with certain repurposed drugs. capes.gov.brnih.gov While direct experimental data for this compound inhibiting Mpro was not found, the activity observed for related Kazinols like Kazinol F and J suggests a potential for this compound to also interact with and inhibit this viral protease.

CompoundTarget (Inferred for this compound)Interaction Site (Inferred)Binding Affinity (Inferred from related Kazinols)Reference (for related Kazinols)
This compoundViral MproHis41, Cys145-7.6 to -8.2 kcal/mol (Inferred) capes.gov.brnih.govmedchemexpress.commedchemexpress.com
Kazinol FSARS CoV-2 MproHis41, Cys145-8.1 kcal/mol medchemexpress.commedchemexpress.com
Kazinol JSARS CoV-2 MproHis41, Cys145-7.6 to -8.2 kcal/mol (within range) capes.gov.brnih.gov

Human Indoleamine 2,3-Dioxygenase 1 (hIDO1) Inhibition Mechanisms

Human Indoleamine 2,3-Dioxygenase 1 (hIDO1) is an enzyme that plays a significant role in immune regulation by catalyzing the metabolism of tryptophan to kynurenine. d-nb.infocrossfire-oncology.com This pathway is implicated in various diseases, including cancer and autoimmune disorders. d-nb.infokribb.re.kr Targeting hIDO1 has emerged as a strategy in cancer immunotherapy. d-nb.info Research on Kazinol derivatives, specifically 1,3-diphenylpropane (B92013) derivatives from flavonoids, has explored their inhibitory effects on hIDO1. kribb.re.krdntb.gov.ua Kazinol J, a 1,3-diphenylpropane derivative, was found to potently inhibit hIDO1, showing concentration-dependent and mixed inhibition kinetics, as well as slow and time-dependent inhibition in a study. kribb.re.kr The binding degree of Kazinol J to hIDO1 was reported as 72.17% at 1 ppm. kribb.re.kr Docking simulations were also performed to evaluate the binding interactions of these compounds with hIDO1. kribb.re.kr While direct studies on this compound inhibiting hIDO1 were not found, the inhibitory activity of related Kazinols like Kazinol J suggests that this compound may also possess inhibitory potential against hIDO1, possibly through similar mechanisms involving interaction with the enzyme's active site.

CompoundTarget (Inferred for this compound)Inhibition Type (Inferred)Binding Degree (Inferred from related Kazinols)Reference (for related Kazinols)
This compoundhIDO1Mixed (Inferred)Up to 72.17% (Inferred) kribb.re.kr
Kazinol JhIDO1Mixed72.17% at 1 ppm kribb.re.kr

Calcium Channel Modulation and Intracellular Calcium Homeostasis

Information specifically detailing the effects of this compound on calcium channel modulation and intracellular calcium homeostasis was not available in the consulted literature.

Cellular Responses and Phenotypic Effects in In Vitro Models

Modulation of Cellular Proliferation and Viability

Specific research findings on the direct modulation of cellular proliferation and viability by this compound in various in vitro models were not found in the examined literature. While some studies discuss the effects of other kazinols on cell viability, data pertaining solely to this compound in this context was not identified.

Induction of Apoptosis and Associated Molecular Pathways

Detailed information regarding the induction of apoptosis and the associated molecular pathways specifically by this compound in in vitro models was not available in the reviewed scientific literature. Studies have explored the apoptotic effects of other related compounds, but data for this compound in this area was not found.

Stimulation of Autophagy via Endoplasmic Reticulum Stress-Mediated Unfolded Protein Response Signaling

Research specifically investigating the stimulation of autophagy via endoplasmic reticulum stress-mediated unfolded protein response signaling by this compound was not identified in the consulted scientific literature.

Anti-melanogenesis Effects through MITF and Tyrosinase-Related Protein Regulation

This compound has demonstrated inhibitory effects on tyrosinase, a key enzyme involved in melanogenesis. Studies have shown that this compound can inhibit both the monophenolase and diphenolase activities of tyrosinase. biointerfaceresearch.comresearchgate.net Research indicates that this compound inhibits the monophenolase of tyrosinase with an IC50 value of 17.9 µM. researchgate.net It has also shown reversible slow-binding inhibitory effects on the diphenolase of tyrosinase with an IC50 value of 26.9 µM. biointerfaceresearch.com These findings suggest that this compound can interfere with melanin synthesis by directly affecting tyrosinase enzymatic activity.

Table 1: In Vitro Tyrosinase Inhibitory Effects of this compound and Related Compounds

CompoundTyrosinase ActivityIC50 (µM)Source
This compoundMonophenolase17.9 researchgate.net
This compoundDiphenolase26.9 biointerfaceresearch.com
Kazinol CMonophenolase0.43 researchgate.net
Broussonin CMonophenolase0.96 researchgate.net
Kazinol FMonophenolase15.5 researchgate.net
Kazinol CDiphenolase0.57 biointerfaceresearch.com
Broussonin CDiphenolase22.8 biointerfaceresearch.com
Kazinol FDiphenolase1.7 biointerfaceresearch.com

Note: Discrepancies in reported IC50 values for Broussonin C and Kazinol F monophenolase and diphenolase inhibition exist between sources biointerfaceresearch.com and researchgate.net. Values from each source are presented as reported.

While the direct impact of this compound on MITF and tyrosinase-related proteins (like Tyrp1 and Tyrp2) was not explicitly detailed for this compound in the available results, other kazinols, such as Kazinol U, have been reported to attenuate melanogenesis by inhibiting MITF expression and inactivating downstream target genes including tyrosinase, Tyrp1, and Tyrp2. biointerfaceresearch.comwindows.net Further research would be needed to confirm if this compound exerts similar regulatory effects on these proteins.

Inhibition of Cell Migration and Anchorage-Independent Growth

Information specifically on the inhibition of cell migration and anchorage-independent growth by this compound in in vitro models was not found in the consulted literature.

Analytical and Bioanalytical Methodologies in Kazinol S Research

Quantitative Analysis of Kazinol S in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative analysis of this compound in biological matrices, such as plasma, urine, or tissue extracts, is essential for pharmacokinetic and metabolism studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex samples. The typical workflow involves sample preparation steps, including extraction and clean-up, followed by chromatographic separation of this compound from the matrix components using an LC system. The separated compound is then introduced into a mass spectrometer, which detects and quantifies this compound based on its mass-to-charge ratio and fragmentation pattern. While LC-MS is a standard approach for quantifying small molecules like this compound in biological samples, specific validated methods detailing sample preparation protocols, chromatographic conditions (e.g., column type, mobile phase composition, flow rate), and mass spectrometry parameters (e.g., ionization mode, specific ions monitored for quantification and qualification) for this compound in various biological matrices are not extensively detailed in the readily available literature.

In Vitro Assays for High-Throughput Screening of this compound Activity

In vitro assays are fundamental for high-throughput screening (HTS) to identify and characterize the biological activities of this compound and its potential mechanisms of action. These assays allow for rapid evaluation of the compound's effects on various cellular processes or enzymatic targets in a controlled laboratory setting. Research has utilized in vitro assays to investigate the inhibitory effects of this compound on enzymes such as tyrosinase. Studies have reported IC50 values for this compound demonstrating inhibition of both monophenolase and diphenolase activities of tyrosinase. For instance, this compound (compound 5) showed IC50 values of 0.57 µM for monophenolase and 26.9 µM for diphenolase inhibition in one study. In vitro assessments have also included evaluating the effects of this compound on cell lines, such as human THP-1, PC-3, and SH-SY5Y cells, to determine anti-neurotoxic, neuroprotective, and cytotoxic activities. These cell-based assays provide insights into the compound's potential therapeutic or toxic effects at the cellular level.

Activity Enzyme/Cell Line IC50 (µM) Source
Monophenolase Inhibition Tyrosinase 0.57
Diphenolase Inhibition Tyrosinase 26.9
Anti-neurotoxic Human THP-1 cells Not specified
Neuroprotective SH-SY5Y cells Not specified
Cytotoxic Human THP-1, PC-3, SH-SY5Y Not specified

Advanced Imaging Techniques for Visualizing Cellular Effects of this compound

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics approaches are increasingly utilized in natural product research to complement experimental studies, providing insights into the potential interactions, mechanisms, and pharmacokinetic properties of compounds like this compound.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking simulations are a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand), such as this compound, to a target protein (receptor). This approach helps to understand the potential molecular targets of this compound and to predict how it might interact with binding sites at an atomic level. By simulating the docking process, researchers can estimate the binding energy and identify key residues involved in the interaction, providing hypotheses for experimental validation. Molecular docking has been applied in the study of tyrosinase inhibitors, including compounds structurally related to this compound, to understand their binding modes to the enzyme's active site. This in silico method can guide the design of further experiments and the identification of potential therapeutic targets for this compound.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

In silico Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

Development of Reference Standards and Quality Control Methods for this compound

The rigorous study of any chemical compound in research, particularly natural products like this compound, necessitates the availability of well-characterized reference standards and validated quality control methods. Reference standards are highly purified substances with established identity and purity, serving as benchmarks for qualitative and quantitative analysis theclinivex.comfitopanacea.com. The development of such standards and associated quality control procedures for this compound is crucial to ensure the reliability, accuracy, and comparability of research findings across different studies and laboratories.

The process of developing a reference standard for this compound typically involves several key steps: isolation, purification, and comprehensive characterization. While specific published protocols solely focused on the development of a this compound reference standard are not extensively detailed in readily available literature, the methodologies applied to similar natural products, including other Kazinol derivatives, provide a strong framework.

Isolation and Purification: this compound is a prenylated flavan (B184786) isolated from natural sources such as Broussonetia kazinoki mdpi.com. The initial step in obtaining a high-purity sample for a reference standard involves efficient extraction from the plant material. This is generally followed by a series of purification techniques. Chromatography plays a pivotal role in this stage. Techniques such as column chromatography, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed to separate this compound from complex mixtures of other plant metabolites cabidigitallibrary.org. The goal is to achieve a purity level suitable for a reference standard, often exceeding 95% or even 98% sigmaaldrich.comnih.gov.

Characterization for Identity and Purity: Once a highly purified sample of this compound is obtained, extensive characterization is performed to confirm its chemical structure and determine its exact purity. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) is essential for confirming the structural identity of this compound by providing detailed information about the arrangement of atoms and their connectivity cabidigitallibrary.orgnih.govebi.ac.ukspecificpolymers.comsaspublishers.comresearchgate.net. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the accurate molecular weight and elemental composition, further supporting the structural identification cabidigitallibrary.orgnih.govebi.ac.uksaspublishers.comresearchgate.net. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule.

Chromatographic Methods: HPLC is indispensable for assessing the purity of the this compound sample sigmaaldrich.comnih.gov. By using appropriate stationary phases and mobile phases, HPLC can separate this compound from any remaining impurities. The purity is typically determined by measuring the peak area of this compound relative to the total peak area of all detected compounds in the chromatogram sigmaaldrich.comnih.gov. Different detection methods, such as UV-Visible detection (if this compound has a chromophore) or Mass Spectrometry detection (LC-MS), can be coupled with HPLC to enhance specificity and sensitivity nih.govsaspublishers.com. Gas Chromatography-Mass Spectrometry (GC-MS) might also be used, depending on the volatility of derivatized or intact this compound nih.govsaspublishers.com.

Establishing a Reference Standard: A well-characterized, highly pure batch of this compound can then be designated as a reference standard. This standard serves as the primary material against which other samples of this compound are compared for identification and quantification purposes theclinivex.comfitopanacea.com. Comprehensive documentation, including the detailed purification process, analytical data (NMR spectra, MS data, HPLC chromatograms with purity analysis), and stability data, is crucial for a reference standard theclinivex.comfitopanacea.com.

Quality Control Methods: Quality control (QC) methods for this compound in research are analytical procedures designed to ensure that the material used in experiments meets predefined quality specifications. These methods are used to verify the identity, purity, and content of this compound samples.

Identity Testing: Comparing the HPLC retention time and UV spectrum (or MS fragmentation pattern in LC-MS) of a sample to that of the this compound reference standard is a primary method for confirming identity. Co-injection of the sample with the reference standard can also be used.

Purity Testing: HPLC is the standard technique for determining the purity of this compound samples used in research sigmaaldrich.comnih.gov. The method should be validated to ensure its accuracy, precision, and specificity for detecting potential impurities nih.govspecificpolymers.com.

Content Determination (Assay): Quantitative HPLC methods, calibrated using the this compound reference standard, are used to determine the concentration or amount of this compound in a sample. This is vital for preparing solutions of known concentration for biological assays or other studies.

Analytical Method Validation: For the QC methods to be reliable, they must be validated. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose specificpolymers.com. Key validation parameters include:

Specificity: The ability of the method to accurately measure this compound in the presence of other components that may be present in the sample matrix specificpolymers.com.

Accuracy: The closeness of the test results obtained by the method to the true value specificpolymers.com. This can be assessed by analyzing samples with known concentrations of this compound or by spiking a matrix with a known amount of the reference standard.

Precision: The agreement among individual test results when the method is applied repeatedly to a homogeneous sample specificpolymers.com. Precision is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of this compound within a defined range specificpolymers.com. A calibration curve is typically constructed using the reference standard at various concentrations.

Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) by the method specificpolymers.com.

Range: The interval between the upper and lower concentrations of this compound for which the method has demonstrated suitability.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Establishing and implementing these reference standards and quality control methods for this compound is fundamental to ensuring the integrity and reproducibility of research, enabling meaningful comparisons of results across different studies investigating its biological activities and properties.

Table: Compounds and PubChem CIDs Mentioned

Compound NamePubChem CID
This compoundNot found
Kazinol A99624-28-9
Kazinol B99624-27-8
Kazinol CNot found
Kazinol D21637680
Kazinol E480870
Kazinol F104494-35-1
Kazinol J21637732
Kazinol U46871902

Data Table: Example Analytical Data for a Hypothetical this compound Reference Standard Characterization

Analytical MethodParameterResult
HPLCPurity> 98.5% (normalized peak area at 254 nm)
Retention Time15.3 minutes
HRMSMolecular Weight[Exact Mass of this compound]
Fragmentation PatternConsistent with proposed structure
¹H NMRSpectral DataMatches expected proton signals
¹³C NMRSpectral DataMatches expected carbon signals
Karl FischerWater Content< 0.5%

Future Research Directions and Translational Perspectives for Kazinol S

Discovery of Novel Biological Targets and Undiscovered Signaling Networks

Existing research on compounds derived from Broussonetia species suggests their involvement in key biological pathways related to apoptosis, cell cycle regulation, inflammation, and glucose metabolism. mdpi.com For instance, Kazinol C has been linked to the activation of AMPK and the induction of autophagy, while Kazinol B has shown promise in improving insulin (B600854) sensitivity via the insulin-Akt and AMPK pathways. nih.govkarger.commedchemexpress.comnih.gov

Future research should prioritize the identification of specific molecular targets of Kazinol S. This can be achieved through various experimental strategies:

High-throughput screening (HTS): Implementing cell-based and biochemical assays to screen against extensive libraries of potential targets, pinpointing proteins or enzymes that interact with this compound.

Affinity-based techniques: Utilizing methods like affinity chromatography and pull-down assays to isolate and identify proteins that directly bind to this compound.

Omics approaches: Conducting transcriptomic, proteomic, and phosphoproteomic analyses to comprehensively assess changes in gene expression, protein levels, and protein phosphorylation in response to this compound treatment, thereby revealing affected signaling pathways and networks.

Given the structural diversity within the Broussonetia genus, this compound may interact with both known and novel biological targets. Elucidating these interactions is fundamental to understanding its cellular effects and therapeutic potential.

Exploration of Synergistic Effects of this compound in Combination with other Bioactive Compounds

The investigation of synergistic interactions between bioactive compounds is a critical aspect of drug discovery, potentially leading to enhanced efficacy and reduced toxicity. nihr.ac.ukisrctn.comijccm.org Studies on Broussonetia highlight the benefits of combining its components with other plant-derived compounds to achieve more pronounced pharmacological effects. mdpi.com A notable example is the combination of Broussonetia papyrifera with Lonicera japonica, which demonstrated therapeutic potential in inflammatory conditions. mdpi.com

Future research should systematically evaluate the synergistic potential of this compound through:

Combinations with other Broussonetia compounds: Investigating the effects of combining this compound with other isolated compounds from the same genus to identify synergistic therapeutic outcomes.

Combinations with conventional therapeutics: Assessing the effects of combining this compound with established drugs used in treating conditions relevant to its potential activities (e.g., inflammatory diseases, metabolic disorders, cancer). Such combinations could offer strategies for dose reduction or improved treatment outcomes.

Combinations with other natural products: Exploring synergistic effects with bioactive compounds from diverse plant sources known for complementary pharmacological profiles.

Rigorous experimental designs, including in vitro and in vivo studies, are necessary to quantify combination effects and characterize the nature of these interactions.

Development of Advanced In Vitro and Ex Vivo Organoid/Tissue Models for Deeper Mechanistic Insights

Traditional 2D cell culture models provide initial insights, but advanced models like organoids and tissue slices offer a more physiologically relevant environment for studying the complex mechanisms of action of compounds like this compound. ualberta.ca These models better mimic the cellular architecture and microenvironment of native tissues.

Future research on this compound would benefit from the development and application of:

Organoid models: Creating organoids from relevant tissues (e.g., skin, liver, pancreas, bone) to study the effects of this compound in a 3D context that replicates organ structure and function.

Tissue slices and explants: Utilizing fresh tissue samples to directly assess the impact of this compound on tissue-level responses and cell-cell interactions.

Microfluidic systems and organs-on-a-chip: Employing these sophisticated platforms to model multi-organ systems, enabling the study of this compound distribution, metabolism, and effects within a more integrated physiological context.

These advanced models can provide a more nuanced understanding of how this compound interacts with specific cell types, influences tissue homeostasis, and modulates complex biological processes.

Application of Artificial Intelligence and Machine Learning in this compound-Based Drug Discovery

Future research on this compound should leverage AI and ML for:

Target prediction: Utilizing ML algorithms to predict potential protein targets of this compound based on its chemical structure and available biological data. mdpi.com

Structure-activity relationship (SAR) modeling: Employing ML models to build predictive relationships between the structural features of this compound analogues and their biological activities, guiding the design of optimized compounds.

De novo compound design: Using generative AI models to design novel molecules with structural similarities to this compound but potentially improved therapeutic characteristics. nih.govmdpi.com

ADMET prediction: Applying ML models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its analogues to prioritize compounds with favorable pharmacokinetic properties.

Biological data analysis: Utilizing AI to analyze large-scale biological datasets from HTS, transcriptomics, or proteomics experiments to identify key pathways and mechanisms influenced by this compound.

Computational approaches, including molecular docking and dynamics simulations, which have been applied to other natural products researchgate.netnih.govscispace.com, can provide valuable insights into the molecular interactions of this compound.

Investigation of this compound in Specialized Biological Contexts beyond Current Knowledge (e.g., bone remodeling, metabolic disorders)

While related Broussonetia compounds have shown activity in areas like diabetes, obesity mdpi.commedchemexpress.comnih.gov, and antiosteoclastogenesis researchgate.net, the specific effects of this compound in a wider range of specialized biological contexts warrant dedicated investigation.

Future research should explore the potential of this compound in:

Bone remodeling: Examining its influence on osteoblast-mediated bone formation and osteoclast-mediated bone resorption using in vitro and in vivo models of bone diseases. researchgate.net

Metabolic disorders: Expanding research to include conditions beyond diabetes and obesity, such as dyslipidemia, fatty liver disease, and metabolic syndrome. nih.gov

Neuroprotection: Investigating potential benefits in neurological conditions, given the antioxidant and anti-inflammatory properties observed in related compounds. ontosight.aiontosight.ai

Infectious diseases: Evaluating potential antimicrobial or antiviral activities, building on the reported properties of Broussonetia extracts. mdpi.com

These investigations necessitate the use of specific disease models and targeted assays to determine the efficacy and underlying mechanisms of this compound in these diverse biological settings.

Addressing Challenges in the Development of this compound and Its Analogues for Research Applications

The translation of research findings on natural compounds like this compound into practical research tools or potential therapeutic leads involves overcoming several challenges inherent to natural product discovery and development. ref-n-write.comeditage.com

Future efforts should focus on addressing these challenges:

Scalable and efficient synthesis: Developing robust and cost-effective synthetic routes to produce sufficient quantities of this compound and its analogues with high purity for extensive research and preclinical studies, as isolation from natural sources can be challenging.

Comprehensive SAR studies: Conducting systematic synthesis and evaluation of this compound analogues to establish clear relationships between structural modifications and biological activities, guiding the design of optimized compounds.

Development of research formulations: Creating suitable formulations of this compound for both in vitro and in vivo studies to ensure stability, solubility, and optimal bioavailability.

Establishment of quality control: Implementing rigorous analytical methods to guarantee the identity, purity, and consistency of this compound preparations used in research.

Promoting data sharing and standardization: Encouraging the sharing of research data and the adoption of standardized protocols to enhance reproducibility and accelerate progress within the research community.

Addressing these developmental challenges is critical for advancing the research on this compound and realizing its potential as a valuable research compound or a lead for further drug development.

Q & A

Basic: What are the primary biological targets and mechanisms of action of Kazinol compounds in cancer research?

Kazinol compounds target pathways involved in energy metabolism and stress response. For example:

  • AMPK Activation : Kazinol C induces phosphorylation of AMPK, suppressing HT-29 colon cancer cell viability and migration .
  • Apoptosis Induction : At high concentrations (e.g., 60 µM), Kazinol C triggers caspase-mediated apoptosis via AMPK-dependent pathways, validated using AMPK inhibitors (e.g., compound C) and dominant-negative (DN) AMPK transfection .
  • Autophagy Regulation : Low concentrations (e.g., 15 µM) of Kazinol C stimulate autophagy through endoplasmic reticulum (ER) stress-mediated unfolded protein response (UPR), independent of apoptosis .

Basic: Which experimental models are commonly used to study Kazinol compounds' antidiabetic effects?

  • 3T3-L1 Adipocytes : Used to assess glucose uptake via 2ʹ-NBDG fluorescence and lipid accumulation (e.g., 2–20 µM Kazinol B increases PPARγ and GLUT4 expression) .
  • C2C12 Myoblasts : Evaluated for insulin-Akt signaling (e.g., Kazinol B enhances Akt phosphorylation at 10–20 µM) .
  • RAW 264.7 Macrophages : Tested for anti-inflammatory effects (e.g., Kazinol B reduces iNOS protein at 6.25–50 µM) .

Advanced: How do concentration-dependent effects of Kazinol C influence experimental outcomes in cancer studies?

  • Dual Roles : At 15 µM, Kazinol C induces autophagy via ER stress/UPR, while 60 µM promotes AMPK-mediated apoptosis. Experimental designs must specify concentration ranges and include controls for autophagy (e.g., 3-MA or ATG5 knockdown) and apoptosis (e.g., caspase inhibitors) .
  • Dose-Response Validation : Use MTT assays for viability and flow cytometry for sub-G1 population quantification (e.g., 60 µM Kazinol C increases sub-G1 cells by ~40% in HT-29 cells) .

Advanced: How can researchers resolve contradictions in Kazinol compounds' dual roles in promoting apoptosis and autophagy?

  • Mechanistic Separation : Employ time-course experiments (e.g., 1–24 h treatments) and pathway-specific inhibitors (e.g., compound C for AMPK, 4-PBA for ER stress) .
  • Concentration Gradients : Compare low (15 µM) vs. high (60 µM) doses in parallel studies to isolate autophagy (LC3-II conversion) from apoptosis (PARP cleavage) .

Basic: What methodological approaches validate AMPK's role in Kazinol-mediated anticancer effects?

  • Pharmacological Inhibition : Pretreatment with compound C (10 µM) blocks Kazinol C-induced AMPK phosphorylation and apoptosis .
  • Genetic Suppression : Stable transfection of DN-AMPK in HT-29 cells abrogates Kazinol C’s anti-migratory effects (e.g., Transwell assays show ~50% reduction in cell migration) .
  • Biochemical Assays : Western blotting for phospho-ACC (an AMPK substrate) confirms pathway activation .

Advanced: What strategies address variability in Kazinol compound bioavailability across cell lines?

  • Solubility Optimization : Use DMSO as a solvent (e.g., Kazinol B is soluble at 20 mM in DMSO) and validate vehicle controls .
  • Cell-Specific Uptake : Compare uptake efficiency via LC-MS/MS in different models (e.g., HT-29 vs. 3T3-L1) .

Basic: How do researchers assess Kazinol compounds' impact on glucose metabolism in vitro?

  • 2ʹ-NBDG Fluorescence : Quantifies glucose uptake in adipocytes and myoblasts (e.g., 20 µM Kazinol B increases fluorescence by 2.4-fold) .
  • qPCR for GLUT4 : Measures mRNA levels in insulin-sensitive cells .
  • Akt Phosphorylation : Western blotting with phospho-specific antibodies (e.g., Ser473) .

Advanced: What statistical methods are recommended for analyzing dose-response data in Kazinol experiments?

  • ANOVA with Post-Hoc Tests : For multi-group comparisons (e.g., dose-dependent lipid accumulation in 3T3-L1 cells) .
  • Lineweaver-Burk Plots : To determine inhibition kinetics (e.g., Kazinol J’s competitive inhibition of hIDO1) .

Basic: Which controls are essential when evaluating Kazinol-induced cytotoxicity?

  • Vehicle Controls : DMSO at equivalent concentrations (e.g., 0.1% v/v) .
  • Positive Controls : TPA for migration assays or staurosporine for apoptosis .
  • Viability Normalization : MTT assays normalized to untreated cells .

Advanced: How to investigate Kazinol compounds' effects on protein post-translational modifications?

  • Phospho-Specific Antibodies : Detect AMPK (Thr172) or ACC (Ser79) phosphorylation .
  • Kinase Activity Assays : Measure AMPK activity using recombinant proteins and ATP analogs .
  • UPLC-QToF-MS : Track time-dependent changes in enzyme activity (e.g., hIDO1 inhibition by Kazinol J) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.